1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine
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Description
The compound “1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine” is a complex organic molecule that contains a quinoline group, a cyclohexyl group, and an imine group. Quinolines are aromatic compounds that are often used in the synthesis of various pharmaceuticals . The cyclohexyl group is a cycloalkane that is commonly found in various natural compounds and synthetic materials. The imine group features a carbon-nitrogen double bond, which is a functional group that is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add some degree of steric bulk. The imine group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The quinoline group is known to participate in various reactions, particularly electrophilic substitution reactions. The imine group could potentially undergo reactions such as hydrolysis, reduction, or reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline group could potentially make the compound aromatic and relatively stable. The cyclohexyl group could influence the compound’s solubility in various solvents .Future Directions
Properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-16-13(11-18-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)19-16/h4-6,9-11,14H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKTMHLDDFBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC3=CC=CC=C3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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